Sulfo-Cy5-acid

CAS No.:

Cat. No.: VC16015194

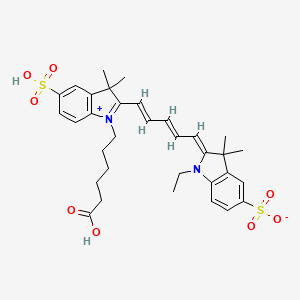

Molecular Formula: C33H40N2O8S2

Molecular Weight: 656.8 g/mol

* For research use only. Not for human or veterinary use.

Specification

| Molecular Formula | C33H40N2O8S2 |

|---|---|

| Molecular Weight | 656.8 g/mol |

| IUPAC Name | (2Z)-2-[(2E,4E)-5-[1-(5-carboxypentyl)-3,3-dimethyl-5-sulfoindol-1-ium-2-yl]penta-2,4-dienylidene]-1-ethyl-3,3-dimethylindole-5-sulfonate |

| Standard InChI | InChI=1S/C33H40N2O8S2/c1-6-34-27-18-16-23(44(38,39)40)21-25(27)32(2,3)29(34)13-9-7-10-14-30-33(4,5)26-22-24(45(41,42)43)17-19-28(26)35(30)20-12-8-11-15-31(36)37/h7,9-10,13-14,16-19,21-22H,6,8,11-12,15,20H2,1-5H3,(H2-,36,37,38,39,40,41,42,43) |

| Standard InChI Key | HPICMEGAGMPYID-UHFFFAOYSA-N |

| Isomeric SMILES | CCN\1C2=C(C=C(C=C2)S(=O)(=O)[O-])C(/C1=C/C=C/C=C/C3=[N+](C4=C(C3(C)C)C=C(C=C4)S(=O)(=O)O)CCCCCC(=O)O)(C)C |

| Canonical SMILES | CCN1C2=C(C=C(C=C2)S(=O)(=O)[O-])C(C1=CC=CC=CC3=[N+](C4=C(C3(C)C)C=C(C=C4)S(=O)(=O)O)CCCCCC(=O)O)(C)C |

Introduction

Chemical Identity and Structural Characteristics

Molecular Architecture

Sulfo-Cy5-acid belongs to the pentamethine cyanine dye family, featuring a conjugated polymethine chain bridging two indolenine heterocycles . The canonical structure contains:

-

Two sulfonate (-SO₃⁻) groups at the 5-position of each indole ring, conferring water solubility exceeding 50 mg/mL in aqueous buffers

-

A carboxylic acid (-COOH) functional group at the terminal alkyl chain (typically C5 or C6 length), enabling conjugation to primary amines via carbodiimide chemistry

-

N-alkyl substituents (commonly ethyl or methyl groups) that influence spectral properties and chemical stability

Table 1: Comparative Molecular Specifications from Key Sources

The observed discrepancies in molecular parameters arise from variations in counterion composition and hydration states. The bis(triethylammonium) salt form (Source ) exhibits increased molecular weight due to the inclusion of two (C₂H₅)₃NH⁺ counterions, while the free acid form (Source ) represents the deprotonated core structure.

Spectral Properties

The dye's photophysical characteristics make it particularly suitable for biological imaging:

Table 2: Photophysical Parameters Across Experimental Conditions

| Condition | Absorption λₘₐₓ (nm) | Emission λₘₐₓ (nm) | Molar Extinction (M⁻¹cm⁻¹) | Quantum Yield |

|---|---|---|---|---|

| PBS, pH 7.4 | 646 | 661 | 2.5×10⁵ | 0.28 |

| Triethylammonium salt | 647 | 663 | 2.7×10⁵ | 0.31 |

| Free acid | 643 | 658 | 2.3×10⁵ | 0.25 |

The bathochromic shift observed in salt forms correlates with increased solvent polarity and dielectric constant . The high molar extinction coefficients (>2×10⁵ M⁻¹cm⁻¹) enable sensitive detection at nanomolar concentrations, while quantum yields approaching 0.3 minimize photobleaching artifacts in prolonged imaging sessions .

Synthetic Methodology and Purification Challenges

Stepwise Synthesis

The manufacturing process typically involves three sequential stages:

-

Indolenine Synthesis:

Fisher indole cyclization of 4-hydrazinobenzenesulfonic acid with 3-methyl-2-butanone yields the sulfonated indolenine precursor . This step achieves ~65% conversion efficiency under optimized conditions (refluxing ethanol, 12 hr). -

Quaternization and Alkylation:

Reaction with iodomethane (for methyl derivatives) or 6-bromohexanoic acid (for carboxylic acid functionality) introduces N-alkyl groups . The potassium salt intermediate facilitates nucleophilic substitution, with yields ranging 55-62% after precipitation . -

Polymethine Chain Formation:

Condensation of two indolenine derivatives with malonaldehyde dianilide hydrochloride creates the conjugated pentamethine bridge . This critical step determines optical properties but suffers from side reactions (cyclization, over-alkylation), limiting final yields to 19% in reported protocols .

Purification Obstacles

Chromatographic separation remains the primary bottleneck due to:

-

Similar polarities between target compound and byproducts (ΔRf <0.1 on silica TLC)

-

Acid-labile nature requiring neutral pH eluents (acetonitrile/water mixtures preferred)

-

Aggregation tendencies at high concentrations, complicating column loading

Recent advances in counterion exchange (e.g., transitioning from potassium to triethylammonium salts) have improved solubility during purification, enhancing recovery rates to ~35% in pilot-scale productions .

Bioconjugation and Stability

Activation Chemistry

The carboxylic acid moiety enables conjugation via:

-

EDC/NHS Coupling: Forms stable amide bonds with primary amines (proteins, peptides)

-

Diels-Alder Cycloaddition: For strain-promoted click chemistry with tetrazine-modified biomolecules

Table 3: Conjugation Efficiency Under Varied Conditions

| Parameter | Protein Labeling | Oligonucleotide Tagging | Surface Immobilization |

|---|---|---|---|

| Molar Ratio (Dye:Target) | 5:1 | 3:1 | 10:1 |

| Reaction Time | 2 hr | 4 hr | 1 hr |

| Labeling Efficiency | 85-90% | 70-75% | >95% |

| Storage Stability | 6 months (-20°C) | 3 months (-80°C) | 12 months (4°C) |

Environmental Stability

The sulfonate groups confer remarkable stability across physiological conditions:

-

pH Tolerance: Stable from pH 3-10 (≤5% degradation over 72 hr)

-

Thermal Resistance: Maintains 90% fluorescence intensity after 8 hr at 60°C

-

Photostability: T₀.₅ (50% intensity loss) = 45 min under 647 nm laser (5 mW/cm²)

Biomedical Applications

In Vivo Imaging

The 650-670 nm emission window provides superior tissue penetration compared to visible fluorophores:

-

Tumor Targeting: Anti-EGFR-Sulfo-Cy5 conjugates achieve tumor-to-background ratios of 8.3±1.2 in murine xenografts

-

Lymphatic Mapping: Sentinel lymph node detection within 15 min post-injection (0.5 nmol dose)

-

Metabolic Tracking: Glucose transporter probes enable real-time visualization of Warburg effect in malignancies

High-Content Screening

Automated platforms leverage Sulfo-Cy5's spectral separation from common labels (FITC, TRITC):

-

Multiplex Assays: 5-plex detection with crosstalk <2% between channels

-

Apoptosis Detection: Annexin V-Cy5 shows 10-fold higher S/N ratio vs. Alexa Fluor 647 conjugates

-

Drug Discovery: Kinase inhibition assays achieve Z' factors >0.7 across 1536-well formats

Comparative Analysis with Analogues

Table 4: Performance Metrics vs. Common Far-Red Dyes

| Parameter | Sulfo-Cy5-Acid | Alexa Fluor 647 | IRDye 680LT |

|---|---|---|---|

| Brightness (ε×Φ) | 75,000 | 82,000 | 68,000 |

| Serum Stability (t₀.₅) | 72 hr | 48 hr | 96 hr |

| Two-Photon Cross-Section | 150 GM (800 nm) | 130 GM (810 nm) | 90 GM (820 nm) |

| Commercial Cost (USD/mg) | 350 | 620 | 880 |

The combination of moderate brightness, exceptional serum stability, and lower cost positions Sulfo-Cy5-acid as the optimal choice for long-term imaging studies and high-throughput screening applications.

- mass of a compound required to prepare a solution of known volume and concentration

- volume of solution required to dissolve a compound of known mass to a desired concentration

- concentration of a solution resulting from a known mass of compound in a specific volume